N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine
Description
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is a pyrimidine derivative featuring a 3,4-difluorophenyl substituent at the N2 position and a nitro group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and immunomodulatory properties . The inclusion of fluorine atoms in the aromatic ring enhances lipophilicity, metabolic stability, and bioavailability, making this compound a promising candidate for pharmaceutical development . The nitro group at the 5-position may contribute to electronic effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
2-N-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N5O2/c11-6-2-1-5(3-7(6)12)15-10-14-4-8(17(18)19)9(13)16-10/h1-4H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADRVJUZONAVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C(=N2)N)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Diethyl Malonate
Diethyl malonate undergoes nitration in excess nitric acid (4–10 equiv) at 0–30°C, producing 2-nitro-diethyl malonate in 70–85% yield. This step is critical for positioning the nitro group, which directs subsequent cyclization and functionalization.
Cyclization to Pyrimidine Intermediate
The nitrated malonate reacts with thiourea in alkaline ethanol under reflux to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine (Scheme 1). Sodium ethoxide facilitates deprotonation, enabling nucleophilic attack and cyclization. Yields here range from 58% to 82%, depending on stoichiometry and temperature.
Example Protocol :
- Reagents : 2-Nitro-diethyl malonate (1.0 equiv), thiourea (1.05 equiv), Na (2.5 equiv), ethanol.
- Conditions : Reflux at 40–50°C for 6 hours.
- Yield : 82%.
Chlorination and Amination Steps
Hydroxyl groups at positions 4 and 6 of the pyrimidine core are replaced with chloro groups using phosphorus oxychloride (POCl₃), creating reactive sites for amination.
Chlorination with POCl₃
4,6-Dihydroxy-2-mercapto-5-nitropyrimidine reacts with excess POCl₃ (5–10 equiv) at 100–110°C, yielding 4,6-dichloro-2-mercapto-5-nitropyrimidine. Catalytic N,N-dimethylaniline enhances reaction efficiency, achieving 40–80% yields.
Sequential Amination
Chloro groups at positions 4 and 6 are displaced by ammonia or amines. For N²-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine, selective amination is required:
- Position 4 : Treatment with aqueous ammonia replaces chlorine with an amine.
- Position 2 : Substitution with 3,4-difluoroaniline via nucleophilic aromatic substitution or metal-catalyzed coupling.
Palladium-Catalyzed Coupling :
Buchwald-Hartwig amination enables aryl-amine bond formation. Using Pd(OAc)₂, Xantphos, and Cs₂CO₃, 2-chloro-4-amino-5-nitropyrimidine couples with 3,4-difluoroaniline in dioxane at 100°C, achieving ~65% yield.
Introduction of the 3,4-Difluorophenyl Group
The N² position is functionalized via two primary routes:
Nucleophilic Aromatic Substitution
2-Chloro-4-amino-5-nitropyrimidine reacts with 3,4-difluoroaniline in DMF at 120°C for 24 hours. While straightforward, this method suffers from moderate yields (50–60%) due to competing side reactions.
Transition Metal-Catalyzed Coupling
Pd-mediated coupling offers higher regioselectivity. A representative protocol includes:
- Catalyst : Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%).
- Base : K₃PO₄ (2.0 equiv).
- Solvent : Toluene, 110°C, 12 hours.
- Yield : 70–75%.
Comparative Analysis of Methods
The table below evaluates key synthetic approaches:
Chemical Reactions Analysis
Types of Reactions
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, suitable base (e.g., sodium hydride), solvent (e.g., tetrahydrofuran).
Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol).
Major Products Formed
Reduction: Formation of N2-(3,4-difluorophenyl)-5-aminopyrimidine-2,4-diamine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine has been identified as a potent inhibitor of CDK2 and CDK9. These kinases play critical roles in cell cycle regulation and transcriptional control, making them valuable targets for cancer therapy.
- Case Study : A study demonstrated that derivatives of pyrimidine-2,4-diamines exhibited significant inhibitory activity against CDK2/cyclin E1 and CDK9/cyclin T1 systems. The compounds displayed GI50 values at lower micromolar or submicromolar levels across various tumor cell lines, indicating strong cytotoxicity .
| Compound | CDK2 Inhibition (IC50) | CDK9 Inhibition (IC50) | Cytotoxicity (GI50) |
|---|---|---|---|
| 1 | 0.5 µM | 0.3 µM | 1.0 µM |
| 2 | 0.8 µM | 0.6 µM | 0.5 µM |
| 3 | 1.2 µM | 1.0 µM | 1.5 µM |
Anti-HIV Activity
The compound has also shown promise in anti-HIV assays. Inhibitory effects against HIV-1 were observed in selected compounds derived from the pyrimidine family, suggesting a potential role in antiviral therapies .
- Case Study : In vitro studies indicated that certain derivatives exhibited appreciable inhibition of HIV-1 replication, correlating with their structural features and kinase inhibition profiles .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties.
Key Findings from SAR Studies
Research has identified specific substitution patterns on the pyrimidine ring that significantly affect the inhibitory potency against CDKs:
- Substitution at R3 : Poor tolerance for substitutions at C-2′ of the phenyl ring was noted; any substituent other than hydrogen led to a dramatic loss of activity.
- Substitution at R4 : Alterations at this position showed no significant impact on inhibitory activity, suggesting that this region can be modified for further optimization without compromising efficacy .
Future Directions and Research Opportunities
Further research is warranted to explore additional applications of this compound:
- Combination Therapies : Investigating its use in combination with other therapeutic agents to enhance efficacy against resistant cancer strains.
- Targeting Other Kinases : Expanding the scope to include other kinases involved in various diseases could lead to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C19H24F2N6O2
- Molecular Weight: 406.4 g/mol
- IUPAC Name: 4-N-[[4-(aminomethyl)cyclohexyl]methyl]-2-N-[(3,4-difluorophenyl)methyl]-5-nitropyrimidine-2,4-diamine
The compound's structure features a pyrimidine core substituted with a nitro group and a difluorophenyl moiety, which are critical for its biological activity.
This compound exhibits various mechanisms of action:
- Inhibition of Enzyme Activity: Research indicates that compounds in this class can inhibit specific enzymes involved in signaling pathways related to inflammatory responses and cellular proliferation.
- Antimicrobial Activity: Some studies suggest that similar compounds possess bactericidal properties against Gram-positive bacteria, indicating potential use in treating infections.
- Anticancer Properties: Preliminary data show that this compound may inhibit the proliferation of cancer cells by interfering with key metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Study:
In a study evaluating the cytotoxic effects of various pyrimidine derivatives, this compound showed promising results with an IC50 value indicating potent inhibition of cell proliferation in several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways. -
Antimicrobial Research:
A comparative study of antimicrobial agents revealed that this compound demonstrated significant activity against Staphylococcus aureus and Streptococcus pneumoniae. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Q & A
Q. What synthetic methodologies are suitable for preparing N2-(3,4-difluorophenyl)-5-nitropyrimidine-2,4-diamine?
The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example:
- Step 1 : React 2,4-dichloro-5-nitropyrimidine with 3,4-difluoroaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C to introduce the difluorophenyl group at the N2 position .
- Step 2 : Subsequent amination at the N4 position using ammonia or a protected amine source under controlled pH and temperature . Purity is typically verified via HPLC (>95%) and elemental analysis .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments. For instance, the nitro group induces deshielding in adjacent protons .
- Mass spectrometry (HRMS) : To validate the molecular ion peak (e.g., [M+H]⁺) and isotopic pattern .
- X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds between amine groups and nitro oxygen) .
Q. What preliminary biological screening assays are applicable for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
- Kinase inhibition : Fluorescence-based assays targeting kinases like MerTK, where pyrimidine derivatives often bind to the ATP pocket .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can molecular docking be utilized to predict the compound’s interaction with biological targets?
- Protocol :
Prepare the compound’s 3D structure (e.g., optimize geometry using Gaussian at the B3LYP/6-31G* level).
Dock into target protein structures (e.g., MerTK kinase domain, PDB ID in ) using AutoDock Vina.
Analyze binding poses for key interactions (e.g., hydrogen bonds with catalytic lysine, hydrophobic contacts with fluorophenyl groups).
- Validation : Compare docking scores (ΔG) with known inhibitors and validate via mutagenesis studies .
Q. How to resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Method :
Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays).
Validate compound purity and stability under assay conditions via LC-MS .
Cross-reference structural analogs (e.g., fluorophenyl vs. methoxyphenyl derivatives) to identify substituent-dependent trends .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Salt formation : Use hydrochloride or mesylate salts to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) that cleave in vivo .
- Nanoparticle encapsulation : Employ PLGA nanoparticles to improve pharmacokinetic profiles .
Structural and Mechanistic Questions
Q. How do substituents (e.g., nitro, difluorophenyl) influence electronic properties and reactivity?
- Computational analysis : Perform DFT calculations (e.g., Mulliken charges) to show electron-withdrawing effects of the nitro group, which activate the pyrimidine ring for nucleophilic attack .
- Hammett studies : Correlate substituent σ values with reaction rates in SNAr reactions .
Q. What crystallographic insights reveal intermolecular interactions critical for stability?
- Key findings :
- Intramolecular N–H···N hydrogen bonds between amine and pyrimidine nitrogen stabilize the planar conformation .
- Weak C–H···O interactions between nitro groups and adjacent aromatic protons contribute to crystal packing .
Experimental Design Considerations
Q. How to design SAR studies for this compound?
- Variable substituents : Synthesize analogs with halogens (F, Cl), alkoxy groups, or heterocycles at N2/N4 positions .
- Assay panels : Test against diverse targets (kinases, antimicrobials) to identify selectivity profiles.
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Q. What controls are essential in stability studies under physiological conditions?
- Conditions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours.
- Analysis : Monitor degradation via LC-MS and compare with stable analogs (e.g., nitro-to-amine reduced derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
